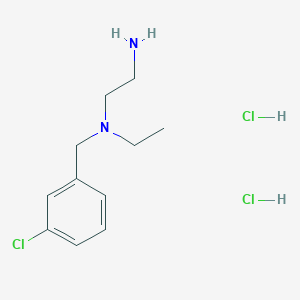
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride” is a chemical compound with the formula C13H21Cl3N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chlorobenzyl group and an ethylethane-1,2-diamine group . The exact structure would require more detailed spectroscopic analysis for confirmation.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 311.68 . More detailed physical and chemical properties would require experimental determination .
Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
- Tetradentate nitrogen ligands, including variations of ethylene diamine derivatives, were investigated for their role in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. These compounds facilitated controlled polymerization, indicating their potential as effective catalyst systems in polymer synthesis (Ibrahim et al., 2004).
Ionic Liquids and Catalysis
- N1,N1,N2,N2-tetramethylethane-1,2-diamine was utilized to produce a new acidic ionic liquid, demonstrating its catalytic activity in promoting multicomponent reactions. This indicates the potential of such compounds in synthesizing complex organic molecules and enhancing reaction efficiencies (Zare et al., 2017).
Metal Complex Synthesis
- Research on Schiff base complexes of nickel(II) and cadmium(II) involving ethane-1,2-diamine derivatives showcases the utility of these compounds in creating metal-organic frameworks and complexes. These materials have potential applications in catalysis, magnetic materials, and sensors (Chattopadhyay et al., 2007).
Corrosion Inhibition
- A novel corrosion inhibitor synthesized from biomass platform molecules, incorporating an ethane-1,2-diamine derivative, demonstrated excellent anti-corrosion performance for carbon steel. This highlights the role of such compounds in industrial applications where corrosion resistance is crucial (Chen et al., 2021).
Optical Storage Materials
- Azo polymers incorporating diamine components have been explored for their potential in reversible optical storage. These materials exhibit photoinducible birefringence, indicating their application in optical data storage and photonic devices (Meng et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWQXSEHYWECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)
![8-(Ethylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)


![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)
